1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol is an organic compound belonging to the class of aralkylamines. This compound features a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. Benzothiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol typically involves the reaction of 2-aminobenzothiazole with an appropriate epoxide or halohydrin under basic conditions. For instance, the reaction of 2-aminobenzothiazole with epichlorohydrin in the presence of a base like sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation and other advanced techniques can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-benzothiazole: A simpler benzothiazole derivative with similar biological activities.
1-(Benzo[d]thiazol-2-yl)ethanol: Another benzothiazole derivative with a hydroxyl group.
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline: A more complex derivative with additional functional groups.
Uniqueness
1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol is unique due to its specific structure, which combines an amino group, a hydroxyl group, and a benzothiazole ring. This combination of functional groups contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H12N2OS |
---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
1-amino-3-(1,3-benzothiazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H12N2OS/c11-6-7(13)5-10-12-8-3-1-2-4-9(8)14-10/h1-4,7,13H,5-6,11H2 |
InChI Key |
DXJXZLRQZAZZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.